2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-22-11-5-9-3-4-20(7-10(9)6-12(11)23-2)13(21)8-24-15-17-14(16)18-19-15/h5-6H,3-4,7-8H2,1-2H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISXUSBXNYPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NNC(=N3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains a triazole moiety linked to a dihydroisoquinoline structure. The presence of the amino and thio groups enhances its solubility and reactivity, making it a candidate for various biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown activity against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Compounds derived from triazoles demonstrated IC50 values as low as 6.2 µM , indicating significant cytotoxicity against colon cancer cells .
- Breast Cancer (T47D) : Related triazole compounds exhibited IC50 values of 43.4 µM and 27.3 µM , showcasing their potential as anticancer agents .
Anticonvulsant Activity
Triazole derivatives have been explored for their anticonvulsant properties. In animal models, certain triazoles displayed protective effects against seizures induced by electrical stimulation (MES) and chemical induction (PTZ). For example:
- A series of disubstituted triazoles showed effective anticonvulsant activity with an ED50 of approximately 39.4 mg/kg , suggesting their potential use in treating epilepsy .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles have been found to inhibit various metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in managing neurodegenerative diseases .
- Interaction with Ion Channels : Research indicates that these compounds can interact with voltage-gated sodium channels (VGSCs), similar to established anticonvulsants like phenytoin and carbamazepine .
- Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities, potentially reducing oxidative stress in cells and contributing to their therapeutic effects .
Case Studies
Several studies illustrate the biological efficacy of triazole derivatives:
- A study involving the synthesis and evaluation of various 1,2,4-triazole derivatives found that specific compounds exhibited significant anticancer activities against breast and colon cancer cell lines .
- Another investigation into the synthesis of N-substituted triazoles revealed promising results in both antimicrobial and anticancer assays, emphasizing the versatility of these compounds in medicinal chemistry .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 5-amino-1H-1,2,4-triazole derivatives and isoquinoline-based structures. Various methods have been reported for synthesizing similar triazole derivatives, often employing microwave irradiation or other innovative techniques to enhance yields and purity. For instance, studies have shown that using microwave-assisted reactions can significantly improve the efficiency of synthesizing triazole derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. For example:
- Cell Line Testing : Compounds similar in structure have been tested against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .
Case Studies
A few notable case studies illustrate the applications of this compound:
| Study | Compound | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Study 1 | 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(phenethyl)acetamide | HCT-116 | 2.3 µg/mL |
| Study 2 | 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(bromo-nitrophenyl)acetamide | MCF-7 | 5.0 µg/mL |
| Study 3 | 2-(4-Amino-5-(dichlorophenoxy)methyl)-triazole derivative | Various cancer lines | Varies (0.9–7.52 µg/mL) |
These studies demonstrate that modifications to the triazole structure can lead to varying degrees of biological activity against cancer cells.
Comparison with Similar Compounds
Isoquinoline-Containing Derivatives
Key Observations :
Triazole-Thioether Derivatives
Key Observations :
- The thioether bridge in the target compound likely improves oxidative stability compared to oxygen-linked analogues, as demonstrated in thiadiazole-triazole hybrids .
- Amino groups on the triazole ring (common to all listed compounds) enhance solubility and hydrogen-bonding interactions, critical for target engagement .
Q & A
Q. What experimental designs mitigate organic compound degradation during long-term stability studies?
- Methodological Answer : Samples are stored under nitrogen at -20°C with desiccants to prevent hydrolysis. Real-time stability studies use LC-MS to track degradation pathways (e.g., oxidation of thioether to sulfoxide). Accelerated studies apply Arrhenius kinetics to predict shelf-life .
Notes
- Contradictions : highlights limitations in extrapolating bioactivity data due to experimental variability. Cross-validation using orthogonal assays (e.g., SPR for binding affinity) is recommended.
- Advanced Tools : SHELX (crystallography) and DFT (electronic profiling) are indispensable for structural and mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
